molecular formula C14H20FN3O2 B2543785 N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide CAS No. 1797093-69-6

N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide

Cat. No. B2543785
CAS RN: 1797093-69-6
M. Wt: 281.331
InChI Key: LPCDSVBWTLVJBT-UHFFFAOYSA-N
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Description

N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide, also known as DMFPY, is a chemical compound that has been widely studied in scientific research. It is a pyridine derivative that has shown promising results in various applications, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide exerts its effects through various mechanisms of action. In cancer cells, N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide has been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of cell growth and division. In Alzheimer's disease, N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and division. In Alzheimer's disease, N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for its target enzymes. Additionally, N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide also has some limitations, including its potential toxicity and the need for further optimization to improve its efficacy and safety.

Future Directions

There are several future directions for research on N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide. One area of interest is the development of N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide analogs with improved potency and selectivity for its target enzymes. Additionally, further studies are needed to investigate the potential applications of N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide in other fields, such as neurodegenerative diseases and infectious diseases. Finally, the potential toxicity of N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide needs to be further investigated to ensure its safety for clinical use.

Synthesis Methods

N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 6-fluoronicotinic acid with 2-(2,6-dimethylmorpholin-4-yl)ethylamine in the presence of a coupling agent such as EDCI or DCC. Other methods include the use of palladium-catalyzed cross-coupling reactions and the reaction of 6-fluoronicotinoyl chloride with 2-(2,6-dimethylmorpholin-4-yl)ethylamine.

Scientific Research Applications

N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide has been investigated as a potential anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. Additionally, N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide has been studied as a potential treatment for Alzheimer's disease, with studies showing its ability to improve cognitive function in animal models.

properties

IUPAC Name

N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-10-8-18(9-11(2)20-10)6-5-16-14(19)12-3-4-13(15)17-7-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCDSVBWTLVJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCNC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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